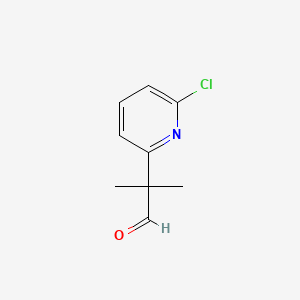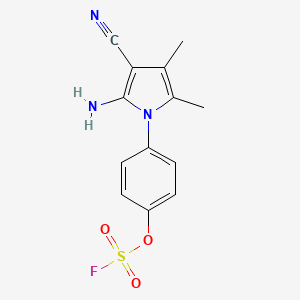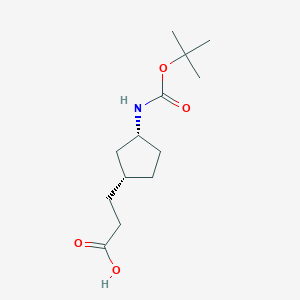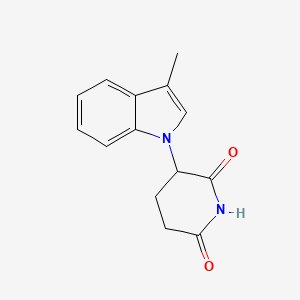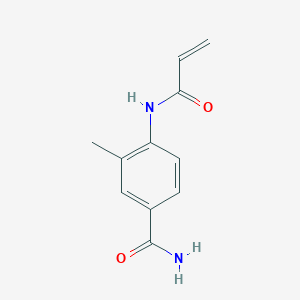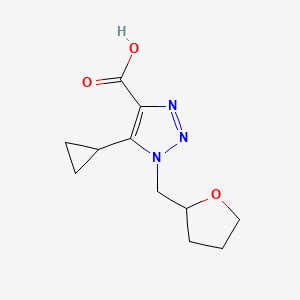![molecular formula C8H8F3NS B13552095 4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline is an organic compound with a unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide and a radical initiator under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used in similar applications.
4-(Trifluoromethylsulfonyl)aniline: Shares structural similarities and is used in related research fields
Uniqueness
4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and selectivity.
Propiedades
Fórmula molecular |
C8H8F3NS |
|---|---|
Peso molecular |
207.22 g/mol |
Nombre IUPAC |
4-methyl-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3 |
Clave InChI |
FQBREIOTLWVPOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


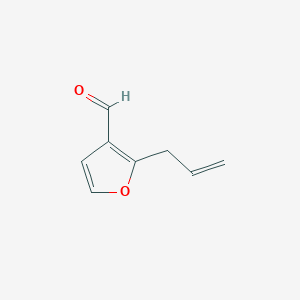
![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
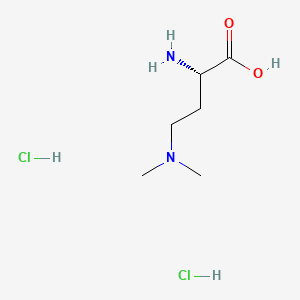
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)

